molecular formula C14H19NO4S B13904839 3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid

3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid

Cat. No.: B13904839
M. Wt: 297.37 g/mol
InChI Key: FPTYAGOCXXNYNF-UHFFFAOYSA-N
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Description

3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid is a specialized organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an oxetane ring substituted with a tert-butylsulfinylamino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxetane ring, followed by the introduction of the tert-butylsulfinylamino group and finally the benzoic acid moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfinylamino group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfinylamino group can yield sulfoxides or sulfones, while substitution reactions on the benzoic acid moiety can introduce various functional groups.

Scientific Research Applications

3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid derivatives: Compounds with similar structures but different substituents.

    Oxetane-containing benzoic acids: Compounds with an oxetane ring and benzoic acid moiety but different functional groups.

Uniqueness

This compound is unique due to the presence of the tert-butylsulfinylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

3-[3-(tert-butylsulfinylamino)oxetan-3-yl]benzoic acid

InChI

InChI=1S/C14H19NO4S/c1-13(2,3)20(18)15-14(8-19-9-14)11-6-4-5-10(7-11)12(16)17/h4-7,15H,8-9H2,1-3H3,(H,16,17)

InChI Key

FPTYAGOCXXNYNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1(COC1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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